(5R)-N-(1-Ethyl-1-(4-ethylphenyl)propyl)-2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo(1,5-a)pyrimidine-3-carboxamide monotosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-075 is a small molecule drug developed by Takeda Pharmaceutical Co. Ltd. It is a calcium-sensing receptor (CaSR) antagonist, primarily investigated for its potential use in treating osteoporosis . The compound is currently in the preclinical stage of development .
Chemical Reactions Analysis
TAK-075, being a small organic molecule, can undergo various types of chemical reactions. These include:
Oxidation: TAK-075 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert TAK-075 into its reduced forms.
Substitution: TAK-075 can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: TAK-075 can be hydrolyzed under acidic or basic conditions to break down into smaller components.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
TAK-075 has several potential scientific research applications:
Chemistry: As a CaSR antagonist, TAK-075 can be used in studies investigating the role of calcium-sensing receptors in various chemical processes.
Biology: TAK-075 can be used to study the biological pathways involving CaSR, particularly in bone metabolism and calcium homeostasis.
Medicine: TAK-075 is being investigated for its potential use in treating osteoporosis, a condition characterized by weakened bones and increased risk of fractures
Industry: TAK-075 can be used in the development of new therapeutic agents targeting CaSR, potentially leading to new treatments for various diseases.
Mechanism of Action
TAK-075 exerts its effects by antagonizing the calcium-sensing receptor (CaSR). This receptor plays a crucial role in regulating calcium levels in the body. By blocking CaSR, TAK-075 can modulate calcium homeostasis, which is particularly important in conditions like osteoporosis where calcium balance is disrupted . The molecular targets and pathways involved include the inhibition of CaSR signaling, leading to changes in calcium metabolism and bone density.
Comparison with Similar Compounds
TAK-075 can be compared with other CaSR antagonists, such as:
Cinacalcet: Another CaSR antagonist used to treat secondary hyperparathyroidism and hypercalcemia.
Etelcalcetide: A peptide-based CaSR antagonist used for similar indications as cinacalcet.
Compared to these compounds, TAK-075 is unique in its specific chemical structure and its potential application in treating osteoporosis .
Properties
CAS No. |
667931-33-1 |
---|---|
Molecular Formula |
C36H46N4O4S |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(5R)-N-[3-(4-ethylphenyl)pentan-3-yl]-2,7,7-trimethyl-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H38N4O.C7H8O3S/c1-7-21-15-17-23(18-16-21)29(8-2,9-3)31-27(34)25-20(4)32-33-26(25)30-24(19-28(33,5)6)22-13-11-10-12-14-22;1-6-2-4-7(5-3-6)11(8,9)10/h10-18,24,30H,7-9,19H2,1-6H3,(H,31,34);2-5H,1H3,(H,8,9,10)/t24-;/m1./s1 |
InChI Key |
NDWLAPXXXCPRNP-GJFSDDNBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3N[C@H](CC(N3N=C2C)(C)C)C4=CC=CC=C4.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3NC(CC(N3N=C2C)(C)C)C4=CC=CC=C4.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.